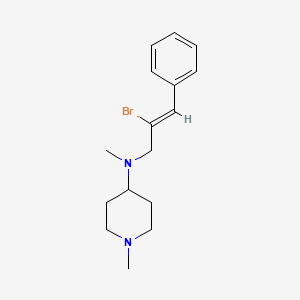![molecular formula C19H14Cl2N2O3 B5352188 (4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5352188.png)
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazolidine-3,5-dione core, substituted with a 3,5-dichlorophenyl group and a 2-methyl-2,3-dihydro-1-benzofuran-5-ylmethylidene group. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for constructing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, in the presence of chiral ligands to achieve high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the pyrazolidine-3,5-dione core.
3-(3,5-Difluorophenyl)propionic acid: Contains a similar aromatic ring structure but differs in the functional groups attached.
Uniqueness
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione is unique due to its combination of a pyrazolidine-3,5-dione core with a 3,5-dichlorophenyl group and a 2-methyl-2,3-dihydro-1-benzofuran-5-ylmethylidene group. This structural arrangement imparts distinct chemical properties and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-10-4-12-5-11(2-3-17(12)26-10)6-16-18(24)22-23(19(16)25)15-8-13(20)7-14(21)9-15/h2-3,5-10H,4H2,1H3,(H,22,24)/b16-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLXPXPXYCNBP-SOFYXZRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[benzyl(methyl)amino]methyl}-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B5352132.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-{[6-(dimethylamino)-3-pyridinyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352141.png)
![N-(2-furylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5352142.png)

![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)
![(2E,6E)-2-[(4-methylphenyl)methylidene]-6-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B5352157.png)
![2-[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5352165.png)
![2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5352173.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5352184.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
![1-[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B5352206.png)
![N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5352216.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-beta-alaninamide](/img/structure/B5352225.png)
